

# Application Notes and Protocols: Curtius Rearrangement for the Synthesis of Cyclopropylamine Derivatives

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## Compound of Interest

**Compound Name:** (1-phenylcyclopropyl)methanamine

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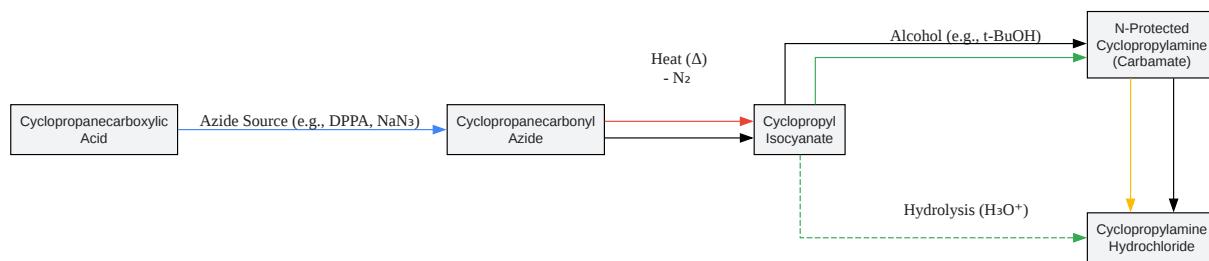
## Introduction

The Curtius rearrangement is a powerful and versatile synthetic tool for the conversion of carboxylic acids to primary amines, with one fewer carbon atom.<sup>[1]</sup> This reaction proceeds through a thermally or photochemically induced decomposition of an acyl azide to an isocyanate intermediate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas.<sup>[2][3]</sup> The cyclopropylamine moiety is a highly sought-after structural motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates.<sup>[2]</sup> The Curtius rearrangement offers a reliable method for accessing these valuable building blocks, often with high stereochemical fidelity.<sup>[3]</sup>

These application notes provide detailed protocols and quantitative data for the synthesis of various cyclopropylamine derivatives utilizing the Curtius rearrangement. The information is intended to guide researchers in academic and industrial settings in the efficient preparation of these important compounds.

## Reaction Mechanism and Workflow

The Curtius rearrangement involves the conversion of a cyclopropanecarboxylic acid to a cyclopropyl isocyanate via a cyclopropanecarbonyl azide intermediate. The isocyanate can then be converted to the desired cyclopropylamine derivative.



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Caption: General workflow for the synthesis of cyclopropylamine derivatives via the Curtius rearrangement.

## Quantitative Data Summary

The following tables summarize the yields and reaction conditions for the synthesis of various cyclopropylamine derivatives via the Curtius rearrangement.

Table 1: Synthesis of N-Boc-Protected Cyclopropylamine Derivatives

Starting Material	Reagents	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)	Reference
1-Cyclopentylcyclopropanecarboxylic acid	1. Et <sub>3</sub> N, Ethyl Chloroformate2. NaN <sub>3</sub> 3. t-BuOH	Acetone, Water, t-BuOH	-5 to 80	15	N-Boc-(1-cyclopropyl)cyclopropylamine	76	[4]
trans-2-Phenylcyclopropylcarboxylic acid derivative	DPPA, Et <sub>3</sub> N, t-BuOH	Toluene	Reflux	Not Specified	N-Boc-trans-2-phenylcyclopropylamine	70	[5]

Table 2: Deprotection of N-Boc-Cyclopropylamines

Starting Material	Reagents	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)	Reference
N-Boc-(1-cyclopropyl)cyclopropylamine	HCl	Diethyl Ether	0 to RT	24	(1-Cyclopropyl)cyclopropylamine hydrochloride	87	[4]

## Experimental Protocols

### Protocol 1: Synthesis of N-Boc-(1-cyclopropyl)cyclopropylamine[4]

This protocol details the synthesis of a protected cyclopropylamine from the corresponding carboxylic acid.

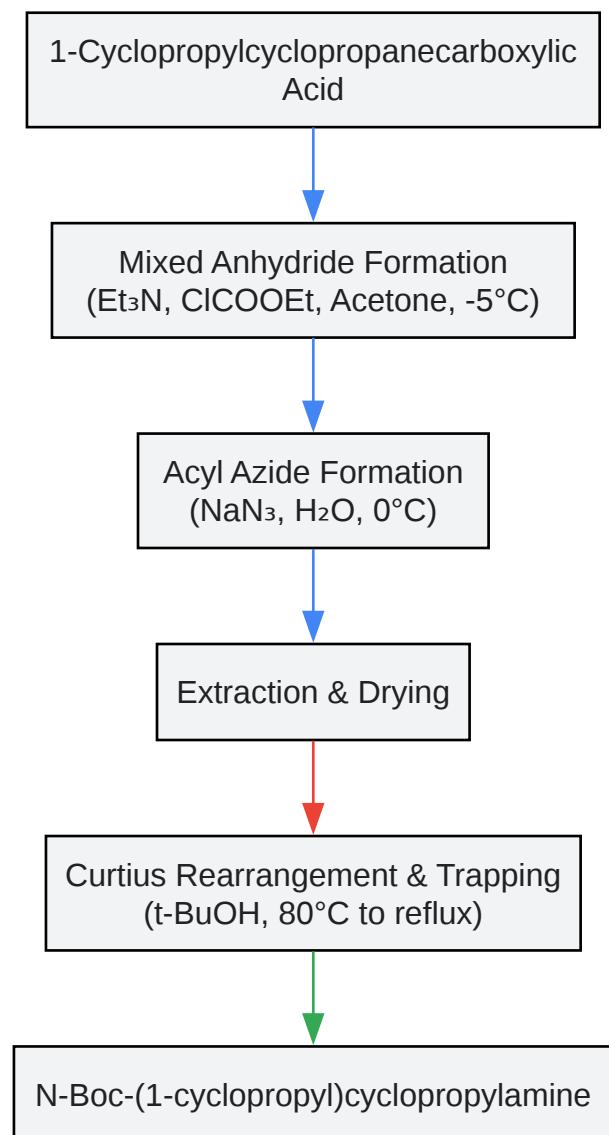
#### Step 1: Formation of Cyclopropanecarbonyl Azide

- To a stirred solution of 1-cyclopropylcyclopropanecarboxylic acid (70.60 g, 560.0 mmol) in anhydrous acetone (1.7 L), add triethylamine (76.2 g, 753.0 mmol) dropwise at -5 °C.
- After stirring for 15 minutes at the same temperature, add ethyl chloroformate (103.7 g, 956.0 mmol) dropwise over 30 minutes.
- Continue stirring the mixture for an additional 2 hours at -5 °C.
- Add a solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL) over 1.5 hours, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 1.5 hours.
- Concentrate the mixture to about half its original volume under reduced pressure at 0 °C.
- Pour the concentrated mixture into ice-cold water (2 L) and extract with diethyl ether (4 x 400 mL) followed by pentane (2 x 350 mL).
- Wash the combined organic layers with ice-cold water (2 x 400 mL).
- Dry the organic solution over MgSO<sub>4</sub> at 0 °C for 1 hour and then concentrate under reduced pressure at the same temperature.

#### Step 2: Curtius Rearrangement and Trapping with t-Butanol

- Dissolve the residue from Step 1 in anhydrous tert-butanol (200 mL).
- Add this solution dropwise to vigorously stirred, anhydrous tert-butanol (1300 mL) maintained at 80 °C over 2.5 hours.
- Heat the resulting solution at reflux for an additional 9 hours.
- Distill off the majority of the tert-butanol under atmospheric pressure.

- Dry the residue under vacuum to obtain N-Boc-(1-cyclopropyl)cyclopropylamine.



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## References

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